N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a benzothiazole-derived carboxamide featuring a difluorinated benzothiazole core linked to a 3-methoxynaphthalene moiety via an amide bond. The 3-methoxynaphthalene group introduces a bulky aromatic system, which may augment lipophilicity and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O2S/c1-25-15-7-11-5-3-2-4-10(11)6-13(15)18(24)23-19-22-17-14(21)8-12(20)9-16(17)26-19/h2-9H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBAAMFGXLQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine or DMSO.
Introduction of Fluorine Atoms:
Coupling with Naphthalene Derivative: The final step involves coupling the fluorinated benzothiazole with a naphthalene derivative, such as 3-methoxynaphthalene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Cancer Research: Studies have indicated that benzothiazole derivatives can exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 868368-65-4)
- Key Differences : Replaces the 3-methoxynaphthalene with a 3,4-dimethoxybenzamide group.
- Additional methoxy group at the 4-position may increase electron-donating effects, modulating solubility and reactivity .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent: EP3348550A1)
- Key Differences : Features a trifluoromethyl (-CF₃) group at position 6 of the benzothiazole and an acetamide-linked 3-methoxyphenyl group.
- Acetamide linkage (vs. carboxamide) may decrease hydrogen-bonding capacity, affecting target affinity .
Variations in the Aromatic System
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate
- Key Differences : Incorporates a naphthalene-carbothioate group linked to a triazole ring instead of a benzothiazole-carboxamide.
- Implications :
Complex Heterocyclic Derivatives (Patent Examples)
- Example: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Key Differences: Replaces the naphthalene group with a tetrahydroquinoline-thiazole hybrid.
- Thiazole-carboxylic acid group adds ionizable functionality, influencing pharmacokinetics .
Structural and Physicochemical Data Table
*Calculated based on molecular formulas.
Key Research Findings and Implications
- Electron-Withdrawing Groups : Difluoro and trifluoromethyl substituents on benzothiazole improve stability but differ in electronic effects. CF₃ may enhance steric hindrance, while fluorine offers balanced lipophilicity .
- Aromatic Systems : Naphthalene’s extended π-system likely increases lipophilicity and target binding compared to benzene derivatives, though at the cost of solubility .
- Linkage Chemistry : Carboxamides generally exhibit superior hydrogen-bonding and stability over acetamides or thioesters, favoring prolonged biological activity .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound with a complex structure that combines a benzothiazole moiety with a methoxynaphthalene. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 368.37 g/mol. Its structure features a difluorobenzothiazole ring and a methoxynaphthalene unit, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H12F2N2O2S |
| Molecular Weight | 368.37 g/mol |
| CAS Number | 312604-34-5 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between 4,6-difluoro-benzothiazole and 3-methoxynaphthalene-2-carboxylic acid in the presence of coupling agents.
- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Studies have shown that benzothiazole derivatives possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, preliminary tests indicated that this compound could inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer therapeutic.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Specifically, it shows promise as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values indicate effective inhibition at micromolar concentrations.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups.
- Anticancer Activity Assessment : In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those typically required for similar benzothiazole derivatives. The mechanism was linked to the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity.
- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its efficacy within target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
